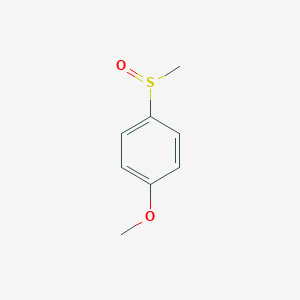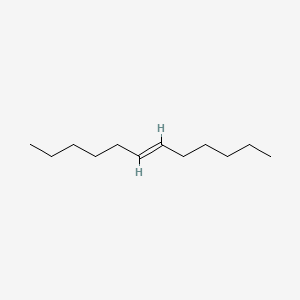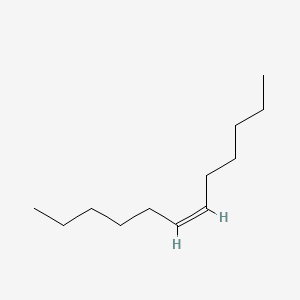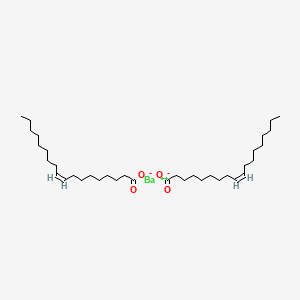
Barium(2+);octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium oleate is a chemical compound with the molecular formula C36H66BaO4 . It is also known by other names such as barium dioleate and barium di[(9Z)-9-octadecenoate] .
Synthesis Analysis
The synthesis of Barium oleate involves mechanochemical processes . In one study, BaTiO3 nanoparticles were prepared by ball-milling a mixture of oleic acid and heptane . The mechanochemical synthesis resulted in the conversion of a significant amount of the oleic acid to a metal carboxylate compound .Molecular Structure Analysis
The molecular structure of Barium oleate is complex. It has been suggested that Barium oleate may play a significant role in nanocolloids more than oleic acid . This is supported by the presence of sharp crystalline-type peaks in the Barium oleate Raman spectra .Applications De Recherche Scientifique
Surface Modification and Dispersion in Organic Solvents
- Barium titanate nanoparticles can be highly hydroxylated, enhancing their reaction with sodium oleate to form oleophilic layers. This significantly improves their dispersion in organic solvents like tetrahydrofuran and toluene, as confirmed by Fourier transform infrared spectroscopy and transmission electron microscopy (Chang et al., 2009).
Interaction with Other Compounds
- Sodium oleate modifies various compounds like Barium Sulfate and Zinc Sulfide, impacting their surface area, pore volume, and adsorption properties. Increased concentration of sodium oleate alters these properties, as well as the heat of wetting in different solvents (Lu Xiao-feng, 2000).
Stability in Mineral Suspensions
- The stability of barite-carbonate mineral suspensions in oleate solutions is influenced by the concentration of oleate, the orientation of oleate ions at interfaces, and the presence of ions like Ca2+, Mg2+, and Ba2+ (Sadowski & Smith, 1989).
Surface Charge and Floatability of Mica
- Barium fluorophlogopites' floatability is affected by its barium content, influencing the surface charge. The presence of an anionic collector like sodium oleate leads to the formation of barium oleate on the surface, enhancing chemical adsorption (Zheng & Lin, 1994).
Lubrication Enhancement
- Barium oleate, when combined with organic titanate, significantly reduces friction and wear as additives in liquid paraffin. This is attributed to the formation of metal oxides on lubricated surfaces, altering microphysical features and reducing friction (Wu Xue, 2000).
Nanoparticle Synthesis and Properties
- Oleic acid plays a crucial role in synthesizing various nanoparticles and modifying their surface properties. For example, oleic-acid capped barium titanate nanoparticles are used in organic thin-film transistors, with properties like dielectric constant being tunable (Cai et al., 2009).
Safety and Hazards
Barium oleate should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
Propriétés
Numéro CAS |
591-65-1 |
|---|---|
Formule moléculaire |
C36H66BaO4 |
Poids moléculaire |
700.2 g/mol |
Nom IUPAC |
barium(2+);octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
BHDOPTZJCSDVJE-UHFFFAOYSA-L |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Autres numéros CAS |
591-65-1 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



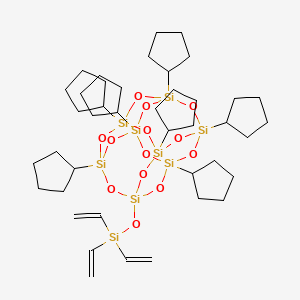
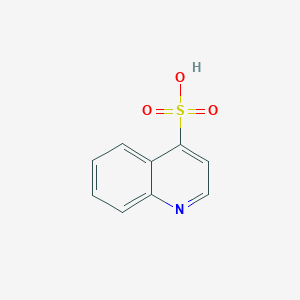
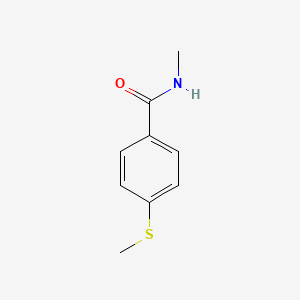
![2-[(3-Methylpyridin-4-yl)methyl]azepane](/img/structure/B1609120.png)
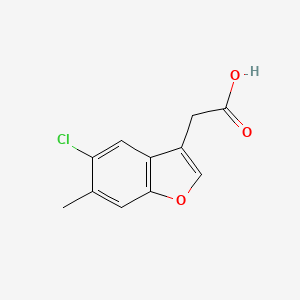
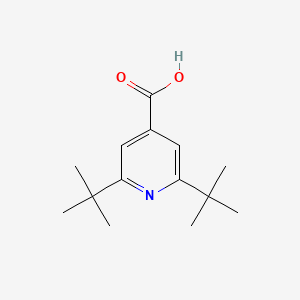
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1609123.png)
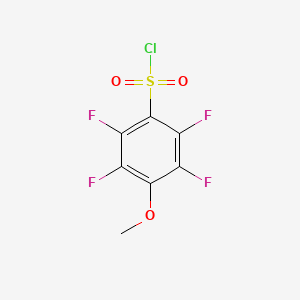

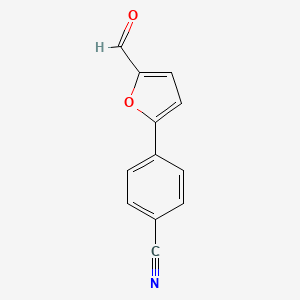
![2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B1609130.png)
